molecular formula C13H20N2O2S B6121811 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone

2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone

Katalognummer B6121811
Molekulargewicht: 268.38 g/mol
InChI-Schlüssel: SQBAWYKPTIKLLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone, commonly known as ABT-263, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of drugs known as BH3 mimetics, which target the B-cell lymphoma 2 (Bcl-2) family of proteins.

Wirkmechanismus

ABT-263 works by binding to the hydrophobic groove of 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family proteins, preventing them from inhibiting apoptosis. This leads to the activation of pro-apoptotic proteins, which in turn triggers the apoptotic pathway. ABT-263 has been shown to be particularly effective against cancers that overexpress 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone, such as chronic lymphocytic leukemia (CLL) and small cell lung cancer (SCLC).
Biochemical and Physiological Effects
In addition to its anti-cancer effects, ABT-263 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which could have implications for the treatment of thrombotic disorders. ABT-263 has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of ABT-263 is its high potency and specificity for 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family proteins. This makes it a useful tool for studying the role of these proteins in cancer and other diseases. However, ABT-263 also has limitations, including its poor solubility and potential toxicity at high doses. These limitations must be taken into account when designing experiments using ABT-263.

Zukünftige Richtungen

There are several future directions for research on ABT-263. One area of interest is the development of more potent and selective BH3 mimetics. Another area of research is the identification of biomarkers that can predict response to ABT-263 treatment. Finally, there is interest in exploring the potential use of ABT-263 in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion
In conclusion, ABT-263 is a small molecule inhibitor that has shown promise as a potential cancer treatment. Its mechanism of action involves binding to 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family proteins, inducing apoptosis in cancer cells. ABT-263 also has other biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research on ABT-263 will focus on developing more potent and selective BH3 mimetics, identifying biomarkers for response to treatment, and exploring its use in combination with other cancer therapies.

Synthesemethoden

The synthesis of ABT-263 involves several steps, beginning with the reaction of 2-amino-6-chloro-4(3H)-pyrimidinone with allyl mercaptan to form 2-(allylthio)-6-chloro-4(3H)-pyrimidinone. This compound is then treated with sec-butyl lithium and ethyl chloroformate to yield 2-(allylthio)-3-sec-butyl-6-chloro-4(3H)-pyrimidinone. Finally, the hydroxyl group is introduced by reacting the compound with potassium tert-butoxide and ethanol. The resulting product is ABT-263.

Wissenschaftliche Forschungsanwendungen

ABT-263 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by binding to the 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family of proteins. These proteins are overexpressed in many types of cancer, allowing cancer cells to evade apoptosis and continue to proliferate. By inhibiting these proteins, ABT-263 can induce apoptosis and halt the growth of cancer cells.

Eigenschaften

IUPAC Name

3-butan-2-yl-5-ethyl-6-hydroxy-2-prop-2-enylsulfanylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-5-8-18-13-14-11(16)10(7-3)12(17)15(13)9(4)6-2/h5,9,16H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBAWYKPTIKLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)C(C)CC)SCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-5-ethyl-6-hydroxy-2-prop-2-enylsulfanylpyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.